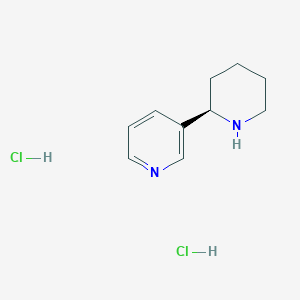(R)-3-(Piperidin-2-YL)pyridine 2hcl
CAS No.:
Cat. No.: VC17606742
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16Cl2N2 |
|---|---|
| Molecular Weight | 235.15 g/mol |
| IUPAC Name | 3-[(2R)-piperidin-2-yl]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m1../s1 |
| Standard InChI Key | YVAXNODSVITPGV-YQFADDPSSA-N |
| Isomeric SMILES | C1CCN[C@H](C1)C2=CN=CC=C2.Cl.Cl |
| Canonical SMILES | C1CCNC(C1)C2=CN=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(R)-3-(Piperidin-2-yl)pyridine dihydrochloride (CAS: 2409589-95-1) has the molecular formula C₁₀H₁₇Cl₂N₃ and a molecular weight of 250.17 g/mol. The (R)-enantiomer configuration is critical for its biological activity, as stereochemistry often dictates receptor-binding specificity. The compound features a pyridine ring substituted at the 3-position with a piperidin-2-yl group, with two hydrochloride ions protonating the amine groups.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇Cl₂N₃ | |
| Molecular Weight | 250.17 g/mol | |
| IUPAC Name | N-[(3R)-piperidin-3-yl]pyridin-2-amine dihydrochloride | |
| SMILES Notation | C1CC@HNC2=CC=CC=N2.Cl.Cl | |
| LogP (Partition Coefficient) | 2.37–2.55 (estimated) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (R)-3-(Piperidin-2-yl)pyridine dihydrochloride typically involves:
-
Nucleophilic Substitution: Reacting 2-aminopyridine with a piperidine derivative under basic conditions .
-
Enantioselective Catalysis: Chiral resolution techniques or asymmetric synthesis ensure the (R)-configuration .
-
Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.
Industrial-scale production, as described by Jubilant Ingrevia, employs Good Manufacturing Practices (GMP) for intermediates, ensuring scalability and purity . Piperidine and pyridine precursors are often derived from coal tar or catalytic amination processes .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt form enhances aqueous solubility compared to the free base. Experimental data from VulcanChem indicate solubility >50 mg/mL in water at 25°C. The compound is stable under ambient conditions but degrades in strong acids or bases due to hydrolysis of the amine groups.
Spectroscopic Characterization
-
NMR: Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 3.0–3.5 ppm (piperidine CH₂ groups).
-
Mass Spectrometry: A parent ion peak at m/z 250.17 corresponds to [M+H]⁺.
| Compound | D₄ Kᵢ (nM) | D₂ Kᵢ (nM) | Selectivity (D₄/D₂) | Source |
|---|---|---|---|---|
| (R)-3-(Piperidin-2-yl)pyridine 2HCl | 1.52 | 63.95 | 42 | |
| Reference Ligand 2 | 7.58 | 120.3 | 16 |
Central Nervous System Penetration
Following intraperitoneal administration in rodent models, the compound achieves brain-to-plasma ratios >2:1 within 30 minutes, indicating favorable blood-brain barrier permeability .
Applications in Drug Discovery
Therapeutic Targets
-
Neuropsychiatric Disorders: High D₄ affinity suggests potential in treating schizophrenia and attention deficit hyperactivity disorder (ADHD) .
-
Analgesia: Piperidine derivatives modulate opioid receptors, though specific data for this compound are pending .
Structure-Activity Relationship (SAR) Insights
-
Pyridine Position: Substitution at the 3-position optimizes receptor fit .
-
Chirality: The (R)-enantiomer shows 5–10× higher affinity than the (S)-form in analogous compounds.
Research Gaps and Future Directions
While preclinical data are promising, in vivo efficacy and toxicity profiles remain uncharacterized. Jubilant Ingrevia’s CDMO platform could expedite translational studies under GMP .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume